Deoxyadenosine-5'-tri-3'-diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

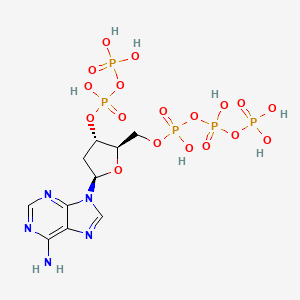

Deoxyadenosine-5'-tri-3'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H18N5O18P5 and its molecular weight is 651.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Study: NUC-7738

A notable case study involves NUC-7738, an experimental anticancer drug that increases intracellular levels of 3'-dATP. In vitro studies demonstrated that NUC-7738 exhibits significant cytotoxicity against various cancer cell lines, including solid tumors and hematological malignancies. The drug is currently undergoing Phase II clinical trials .

Table 1: Anticancer Activity of NUC-7738

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Enzymatic Reactions

3'-dATP is also significant in enzymatic reactions involving nucleotides. It serves as a substrate for adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK), which phosphorylate it to generate active metabolites essential for DNA synthesis .

Case Study: Phosphorylation Studies

Research involving sea urchin embryos demonstrated the phosphorylation of deoxyribonucleosides, including 3'-dATP, indicating its role in DNA synthesis during early developmental stages . This highlights the importance of 3'-dATP not only in cancer but also in developmental biology.

Molecular Biology Techniques

In molecular biology, 3'-dATP is utilized in various applications such as DNA sequencing and polymerase chain reaction (PCR). Its incorporation into oligonucleotides allows for the precise manipulation of genetic materials.

Applications in DNA Synthesis

The stability and reactivity of 3'-dATP make it a valuable tool in synthesizing modified oligonucleotides for research purposes. Its unique properties facilitate the study of nucleic acid interactions and functions .

Propiedades

Número CAS |

69150-52-3 |

|---|---|

Fórmula molecular |

C10H18N5O18P5 |

Peso molecular |

651.14 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O18P5/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(30-37(24,25)31-34(16,17)18)6(29-7)2-28-36(22,23)33-38(26,27)32-35(19,20)21/h3-7H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7+/m0/s1 |

Clave InChI |

HCCOSUQSYWESKP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Sinónimos |

deoxyadenosine-5'-tri-3'-diphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.